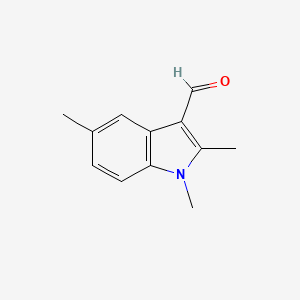

1,2,5-Trimethyl-1H-indol-3-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,5-Trimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Wissenschaftliche Forschungsanwendungen

1,2,5-Trimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Wirkmechanismus

Target of Action

1,2,5-Trimethyl-1H-indole-3-carbaldehyde is a member of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They play a main role in cell biology . .

Mode of Action

It’s known that indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Biochemical Pathways

Indole derivatives, including 1,2,5-Trimethyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . They play a significant role in pathogen defense in cruciferous plants . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Result of Action

Indole derivatives, in general, show various biologically vital properties .

Biochemische Analyse

Biochemical Properties

1,2,5-Trimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, has been found to exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Cellular Effects

The application of indole derivatives, including 1,2,5-Trimethyl-1H-indole-3-carbaldehyde, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2,5-Trimethyl-1H-indole-3-carbaldehyde exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,5-Trimethyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .

Industrial Production Methods

Industrial production of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5-Trimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylindole-3-carboxaldehyde: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.

Indole-3-carboxaldehyde: Lacks the methyl groups present in 1,2,5-Trimethyl-1H-indole-3-carbaldehyde, resulting in different reactivity and applications.

Uniqueness

1,2,5-Trimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and bioactive compounds .

Biologische Aktivität

1,2,5-Trimethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

1,2,5-Trimethyl-1H-indole-3-carbaldehyde has a molecular formula of C12H13N and a molecular weight of 185.24 g/mol. Its structure includes a trimethyl-substituted indole ring with an aldehyde functional group, which is crucial for its reactivity and biological properties.

Antioxidant Activity

Research indicates that indole derivatives exhibit significant antioxidant properties. The compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity has been linked to the modulation of various signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Effects

1,2,5-Trimethyl-1H-indole-3-carbaldehyde has shown potential in reducing inflammatory responses in various models. For example, it inhibits the activation of the NLRP3 inflammasome in intestinal epithelial cells exposed to lipopolysaccharides (LPS), effectively alleviating inflammation . This mechanism is crucial for conditions such as inflammatory bowel disease (IBD).

Cytotoxicity Against Cancer Cells

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis through the activation of intrinsic pathways and inhibiting cell proliferation. The compound's ability to modulate key signaling pathways makes it a candidate for further investigation in cancer therapy.

Modulation of Signaling Pathways

The biological activity of 1,2,5-trimethyl-1H-indole-3-carbaldehyde is largely attributed to its interaction with various cellular signaling pathways:

- Aryl Hydrocarbon Receptor (AhR) Activation : The compound activates AhR, which plays a role in mediating anti-inflammatory responses and maintaining intestinal barrier integrity .

- Regulation of NF-κB Pathway : It inhibits NF-κB activation, leading to reduced expression of pro-inflammatory cytokines .

Study on Intestinal Inflammation

In a study involving mice with LPS-induced intestinal inflammation, treatment with indole derivatives significantly reduced inflammation markers and improved epithelial barrier function. The results suggest that these compounds could be beneficial in managing IBD .

Cancer Cell Line Studies

In vitro studies have shown that 1,2,5-trimethyl-1H-indole-3-carbaldehyde induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound's efficacy was assessed through MTT assays and flow cytometry analysis, revealing a dose-dependent response in cell viability reduction.

Data Summary

| Biological Activity | Mechanism | Model/Study |

|---|---|---|

| Antioxidant | Scavenging ROS | Various cellular models |

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | LPS-induced intestinal inflammation in mice |

| Cytotoxicity | Induction of apoptosis | Human cancer cell lines (HeLa, MCF-7) |

Eigenschaften

IUPAC Name |

1,2,5-trimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-4-5-12-10(6-8)11(7-14)9(2)13(12)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGDPPNHGJUQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.